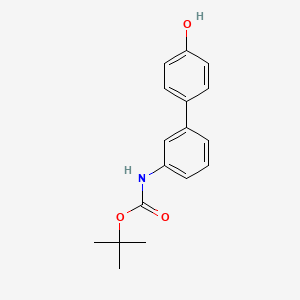

![molecular formula C6H3BrClN3 B1144110 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine CAS No. 1352892-94-4](/img/structure/B1144110.png)

3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine derivatives often involves multistep reactions, starting from simple precursors like 2,3-dichloropyridine. A notable method involves nucleophilic substitution with aqueous hydrazine, followed by cyclization, bromination with phosphorus oxybromide, dehydrogenation, and hydrolysis, achieving an overall yield of 41.3% (Niu Wen-bo, 2011). Another approach uses 2-chloronicotinic acid, undergoing reduction, oxidation, oximation, and cyclization steps to yield the target compound with a total yield of 67.21% (Huang Bin & Zha Zhenglin, 2011).

Molecular Structure Analysis

The molecular structure of 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine derivatives can exhibit different conformational and crystallographic characteristics. For instance, a hydrogen-bonded dimer formation is observed in some derivatives, demonstrating the importance of N-H...N and C-H...π(pyridine) hydrogen bonds in their molecular aggregation (J. Quiroga et al., 2010). These interactions contribute to the stability and solubility properties of the compounds.

Wissenschaftliche Forschungsanwendungen

Kinase Inhibition

3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine derivatives have been extensively explored in the development of kinase inhibitors. The scaffold's ability to form multiple binding modes makes it a valuable entity in designing compounds targeting a broad range of kinase enzymes. This versatility stems from the scaffold's potential to interact at the kinase's hinge region, among others, enhancing inhibitor activity, physical properties, and synthetic flexibility. Such characteristics are pivotal in the design of kinase inhibitors, contributing significantly to drug discovery in this domain (Wenglowsky, 2013).

Heterocyclic Chemistry

The structural and synthetic aspects of heterocyclic compounds, including those derived from 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine, are crucial in organic synthesis, catalysis, and drug development. These compounds exhibit remarkable versatility as synthetic intermediates and possess significant biological importance, making them integral in creating novel metal complexes, catalysts, and medicinal agents with varied functionalities (Li et al., 2019).

Catalysis and Synthesis

The synthesis of complex heterocycles through multi-component reactions (MCRs) showcases the atom economical and eco-friendly approach facilitated by derivatives of 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine. Such methodologies are beneficial for developing fused heterocyclic compounds in a single step, highlighting the compounds' role in advancing synthetic chemistry toward more sustainable practices (Dhanalakshmi et al., 2021).

Medicinal Chemistry

In medicinal chemistry, the pyrazolo[4,3-b]pyridine scaffold is integral to developing drug-like candidates exhibiting a wide range of therapeutic properties. Its application in designing compounds for various disease targets underscores the scaffold's significance in drug discovery and development. This highlights the ongoing need for medicinal chemists to explore and utilize this versatile scaffold further (Cherukupalli et al., 2017).

Wirkmechanismus

Target of Action

This compound belongs to a group of heterocyclic compounds known as 1H-pyrazolo[3,4-b]pyridines , which have been the subject of numerous studies due to their structural similarity to purine bases adenine and guanine . .

Mode of Action

It is known that pyrazolo[3,4-b]pyridines can interact with their targets through various mechanisms, potentially leading to changes in cellular processes

Biochemical Pathways

Given the structural similarity of this compound to purine bases, it is possible that it may interact with pathways involving these molecules . .

Result of Action

Given the compound’s potential interactions with purine-related pathways , it may have effects on cellular proliferation and differentiation.

Safety and Hazards

Eigenschaften

IUPAC Name |

3-bromo-5-chloro-2H-pyrazolo[4,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-6-5-3(10-11-6)1-2-4(8)9-5/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKKRSSXOLSAOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(NN=C21)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

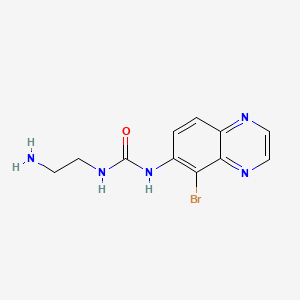

![3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144037.png)